Tert-butyl 2-but-3-enoxyacetate
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Overview
Description
Tert-butyl 2-but-3-enoxyacetate: is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of a tert-butyl group and an enoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-but-3-enoxyacetate typically involves the esterification of 2-but-3-enoxyacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for efficient production with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-but-3-enoxyacetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters, amides.
Scientific Research Applications
Tert-butyl 2-but-3-enoxyacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-but-3-enoxyacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Tert-butyl acetate: A similar ester with a tert-butyl group but lacks the enoxyacetate moiety.
Tert-butyl bromoacetate: Contains a bromine atom instead of the enoxy group, leading to different reactivity and applications.
Tert-butyl 2-bromoacetate: Another similar compound with a bromine atom, used in different chemical reactions and applications.
Uniqueness: Tert-butyl 2-but-3-enoxyacetate is unique due to the presence of both the tert-butyl group and the enoxyacetate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-but-3-enoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h5H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSIQUDCLIHSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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